molecular formula C20H22Cl2N4O2 B14931424 2-({[4-(2,6-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide

2-({[4-(2,6-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide

Cat. No.: B14931424
M. Wt: 421.3 g/mol
InChI Key: YNBRPZAYUZPTSB-UHFFFAOYSA-N
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Description

2-({[4-(2,6-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide is a complex organic compound with a molecular formula of C20H22Cl2N4O2 This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dichlorobenzyl group and an acetylamino group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(2,6-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The final step involves the acetylation of the piperazine derivative and subsequent coupling with benzamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({[4-(2,6-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-({[4-(2,6-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({[4-(2,6-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide apart is its unique combination of the 2,6-dichlorobenzyl group and the acetylamino-benzamide structure. This unique configuration imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C20H22Cl2N4O2

Molecular Weight

421.3 g/mol

IUPAC Name

2-[[2-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide

InChI

InChI=1S/C20H22Cl2N4O2/c21-16-5-3-6-17(22)15(16)12-25-8-10-26(11-9-25)13-19(27)24-18-7-2-1-4-14(18)20(23)28/h1-7H,8-13H2,(H2,23,28)(H,24,27)

InChI Key

YNBRPZAYUZPTSB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)CC(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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